REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6](SC)[N:7]=1.O[O:14][S:15]([O-:17])=O.[K+].O1CCC[CH2:20]1>O.C(OCC)(=O)C>[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6]([S:15]([CH3:20])(=[O:17])=[O:14])[N:7]=1 |f:1.2|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)SC)SC=C2
|
Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was gradually warmed from 0° C. to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (1×300 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)S(=O)(=O)C)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |